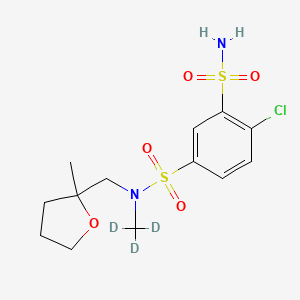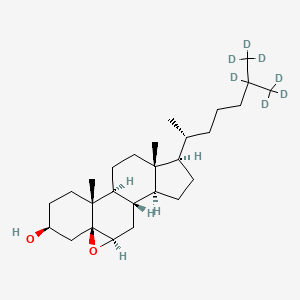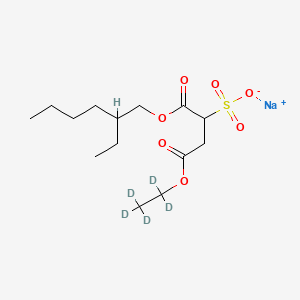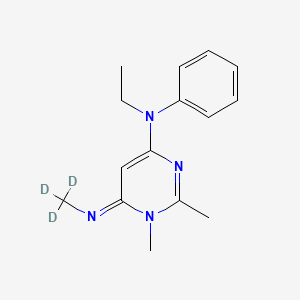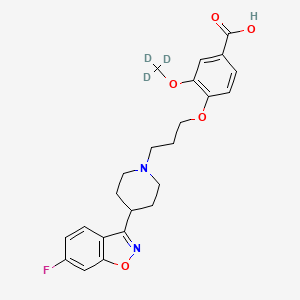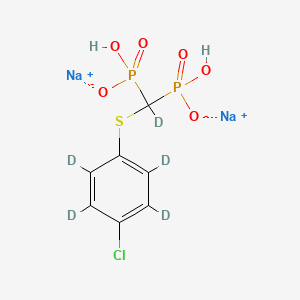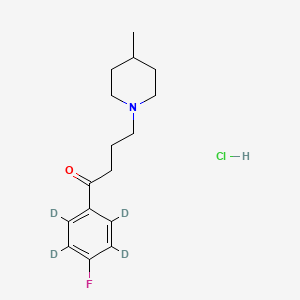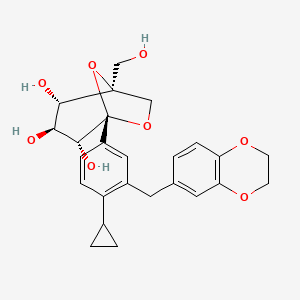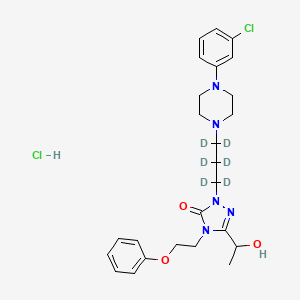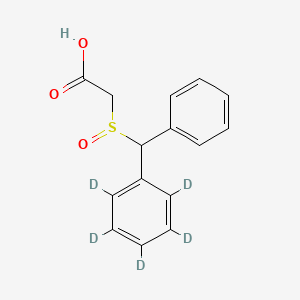
2-(Benzhydrylsulfinyl)acetic acid-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzhydrylsulfinyl)acetic acid-d5 is a deuterium-labeled derivative of 2-(Benzhydrylsulfinyl)acetic acid. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various chemical and biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzhydrylsulfinyl)acetic acid-d5 typically involves the incorporation of deuterium into the parent compound, 2-(Benzhydrylsulfinyl)acetic acid. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms in the parent compound with deuterium atoms using deuterated solvents or reagents.
Direct Deuteration: This involves the use of deuterium gas or deuterated reagents to directly introduce deuterium atoms into the molecular structure during the synthesis process
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment and conditions to ensure high yield and purity. The exact methods can vary depending on the specific requirements and scale of production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzhydrylsulfinyl)acetic acid-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .
Aplicaciones Científicas De Investigación
2-(Benzhydrylsulfinyl)acetic acid-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(Benzhydrylsulfinyl)acetic acid-d5 involves its incorporation into chemical and biological systems where it acts as a tracer. The deuterium labeling allows for precise tracking and analysis of the compound’s behavior and interactions. The molecular targets and pathways involved depend on the specific application and context of the research .
Comparación Con Compuestos Similares
Similar Compounds
2-(Benzhydrylsulfinyl)acetic acid: The non-deuterated parent compound.
Deuterated analogs of other sulfinyl acetic acids: Compounds with similar structures but different substituents or deuterium labeling.
Uniqueness
2-(Benzhydrylsulfinyl)acetic acid-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various research applications. This makes it particularly valuable in studies requiring detailed analysis of chemical and biological processes .
Propiedades
Fórmula molecular |
C15H14O3S |
|---|---|
Peso molecular |
279.37 g/mol |
Nombre IUPAC |
2-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethyl]sulfinylacetic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/i1D,3D,4D,7D,8D |
Clave InChI |
QARQPIWTMBRJFX-DYVTXVBDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)S(=O)CC(=O)O)[2H])[2H] |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


